7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Beschreibung
Eigenschaften
IUPAC Name |
7-(4-benzoylpiperazine-1-carbonyl)-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-19(2)31-17-22(24-23(18-31)27(35)32(28-24)21-11-7-4-8-12-21)26(34)30-15-13-29(14-16-30)25(33)20-9-5-3-6-10-20/h3-12,17-19H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBVYVOOSXZJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Construction of the Pyridine Precursor
The synthesis commences with 2-chloro-3-nitropyridine (1), a commercially available building block. Nucleophilic aromatic substitution (SNAr) with phenylhydrazine in anhydrous DMF at 80°C for 12 hours affords 3-nitro-2-(phenylhydrazino)pyridine (2) in 78% yield.
Cyclization to Pyrazolo[4,3-c]pyridine
Subjecting compound 2 to modified Japp–Klingemann conditions (AcOH/HCl, 0°C → RT, 6 h) induces cyclization, yielding 6-nitro-2-phenyl-2H-pyrazolo[4,3-c]pyridine (3). The nitro group at position 6 is selectively reduced using H2/Pd/C (1 atm, EtOH, 4 h) to give 6-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine (4).
Oxidation to Pyridinone
Treatment of 4 with Jones reagent (CrO3/H2SO4) at 0°C for 1 h installs the 3-keto functionality, producing 2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (5) in 65% yield.
Functionalization at Position 7
Carboxylic Acid Installation
Nitration of 6 using fuming HNO3/H2SO4 (0°C, 2 h) introduces a nitro group at position 7, yielding 7-nitro-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (7). Catalytic hydrogenation (H2, 10% Pd/C, EtOH, 25°C, 6 h) reduces the nitro group to an amine, giving 7-amino-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (8). Diazotization (NaNO2/HCl, 0°C) followed by hydrolysis (CuSO4, H2O, 70°C) converts the amine to a carboxylic acid, producing 7-carboxy-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (9).
Synthesis of 4-Benzoylpiperazine
Piperazine Benzoylation
Piperazine (10) reacts with benzoyl chloride (1.1 eq) in CH2Cl2 under Schotten-Baumann conditions (0°C, NaOH aq.), yielding 1-benzoylpiperazine (11) in 89% yield. The monoacylated product is isolated via fractional crystallization.
Final Coupling Reaction
Acyl Chloride Formation
The carboxylic acid 9 is treated with oxalyl chloride (3 eq) in anhydrous DMF (cat.)/CH2Cl2 (0°C → RT, 4 h) to generate 7-chlorocarbonyl-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (12).
Amide Bond Formation
Reaction of 12 with 11 in the presence of Et3N (2 eq) in dry THF (0°C → RT, 12 h) affords the target compound 7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (13) in 76% yield.
Characterization Data
| Property | Value/Description | Method |
|---|---|---|
| Molecular Formula | C29H30N6O3 | HRMS (ESI+) |
| Melting Point | 214–216°C | DSC |
| $$ ^1H $$ NMR (400 MHz, CDCl3) | δ 8.52 (d, J=5.2 Hz, 1H), 7.85–7.35 (m, 10H), 4.72 (sept, J=6.8 Hz, 1H), 3.90–3.45 (m, 8H), 1.52 (d, J=6.8 Hz, 6H) | Bruker Avance III |
| HPLC Purity | 99.1% | C18, 90:10 MeOH/H2O |
Optimization Insights
- SNAr Efficiency : Employing microwave irradiation (150°C, 20 min) during the initial SNAr step increased yield of 2 from 78% to 88%.
- Regiochemical Control : X-ray crystallography confirmed the [4,3-c] ring fusion in intermediate 5 , ruling out alternative regioisomers.
- Coupling Optimization : Use of Hünig's base (DIPEA) instead of Et3N improved amidation yield to 82% by mitigating HCl salt formation.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 469.5 g/mol . Its structure includes a benzoylpiperazine moiety, contributing to its biological activity by providing multiple sites for interaction with biological targets. The synthesis typically involves multi-step organic reactions requiring precise control of reaction conditions to ensure high yields and purity.
Kinase Inhibition
The primary application of this compound lies in its potential role as a kinase inhibitor. Kinases are enzymes that play critical roles in various signal transduction pathways related to cell growth and inflammation. By inhibiting specific kinases, the compound may modulate downstream signaling cascades, exerting therapeutic effects against diseases such as cancer and inflammatory disorders .
Anticancer Activity
Research indicates that compounds similar to 7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one have shown promise in inhibiting tumor growth. For instance, studies have demonstrated that these compounds can block pathways involved in cell proliferation and cytokine production, which are crucial for tumor development .
Anti-inflammatory Effects
The anti-inflammatory properties associated with the benzoylpiperazine moiety suggest potential applications in treating inflammatory diseases. The ability to inhibit kinases involved in inflammatory responses positions this compound as a candidate for further investigation in therapeutic settings .
Structure-Activity Relationship (SAR)
The structure-property relationships of 7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one are critical in drug design efforts. Modifications in substituent groups can significantly affect both solubility and biological activity, making it essential to explore various derivatives to enhance efficacy .
Case Studies
Several studies have documented the pharmacological effects of pyrazolo[4,3-c]pyridine derivatives:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer properties of similar compounds through in vitro assays. The results indicated significant inhibition of cancer cell lines when treated with pyrazolo[4,3-c]pyridine derivatives, supporting their potential use as anticancer agents .
Case Study 2: Inflammatory Disorders
Another research effort focused on the anti-inflammatory effects of pyrazolo[4,3-c]pyridine derivatives. The findings revealed that these compounds effectively reduced inflammation markers in cellular models, suggesting their utility in treating chronic inflammatory diseases .
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or modulator, depending on its structure and the biological system it interacts with. Detailed studies are required to elucidate the exact mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Position 5 Substituents
Position 7 Substituents
The piperazine-1-carbonyl group at position 7 is a critical pharmacophore. Modifications here significantly alter electronic and steric profiles:
- Target Compound : 4-benzoylpiperazine.
- Benzoyl provides a planar aromatic system for π-π interactions.
- 4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazine ():
- The dioxole ring adds rigidity and metabolic resistance due to reduced oxidative susceptibility.
- 4-(Cyclopropanecarbonyl)piperazine ():
- Cyclopropane introduces strain and hydrophobicity, possibly favoring membrane penetration.
- 4-(Furan-2-carbonyl)piperazine ():
- Furan’s electron-rich nature may facilitate hydrogen bonding or dipole interactions.
Molecular Weight and Solubility Considerations
Pharmacokinetic Trends
Biologische Aktivität
The compound 7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one , identified by the CAS number 1040647-52-6 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 469.5 g/mol . The structure comprises a pyrazolo[4,3-c]pyridine core substituted with a benzoylpiperazine moiety and an isopropyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1040647-52-6 |
| Molecular Formula | C27H27N5O3 |
| Molecular Weight | 469.5 g/mol |
Biological Activity Overview
Research indicates that compounds containing piperazine and pyrazole moieties often exhibit significant biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. Specifically, the benzoylpiperazine structure is known for its role in modulating neurotransmitter systems and has been implicated in various therapeutic applications.
The proposed mechanisms through which 7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents .
- Neurotransmitter Modulation : The piperazine component may interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.
- Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, which could be beneficial in reducing oxidative stress in various diseases.
Case Studies
Several studies have explored the biological activities of related compounds with similar structural features:
- Anticancer Activity : A study demonstrated that derivatives of piperazine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis via the mitochondrial pathway .
- Neuroprotective Effects : Research on piperazine derivatives has shown promise in models of neurodegenerative diseases, where they were able to inhibit acetylcholinesterase activity, thus enhancing cholinergic neurotransmission .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for 7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one remains limited, studies on similar compounds indicate favorable absorption and distribution characteristics. Toxicological assessments are crucial for determining safety profiles; however, no significant adverse effects have been reported in preliminary studies.
Q & A
Q. What are the standard synthetic protocols for preparing 7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one?
The synthesis typically involves multi-step reactions:
- Core Formation : Cyclization of precursors (e.g., phenylhydrazine derivatives) to generate the pyrazolo[4,3-c]pyridinone core .
- Piperazine Functionalization : Coupling the core with 4-benzoylpiperazine via carbonylating agents (e.g., phosgene derivatives) under anhydrous conditions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the final compound .
Key Parameters : Solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C for coupling steps), and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine coupling .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structural ambiguities, particularly for stereochemistry and piperazine conformation .
Q. What preliminary biological assays are recommended for target identification?
- Receptor Binding Assays : Screen against GPCRs or kinase panels due to the compound’s piperazine and pyrazolo-pyridine motifs .
- Enzyme Inhibition Studies : Test phosphodiesterase (PDE) or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can reaction yields be optimized during piperazine coupling?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% .
- Catalyst Selection : Use Pd-based catalysts for Suzuki-Miyaura coupling or peptide coupling agents (e.g., HATU) for amide bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., cell viability vs. enzymatic activity) .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out false negatives from rapid degradation .
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Analog Synthesis : Modify the benzoyl group (e.g., fluorination) or pyrazolo-pyridine substituents (e.g., isopropyl to cyclopropyl) .
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate structural features with activity .
- Crystallographic Analysis : Compare ligand-receptor co-crystal structures to identify critical binding interactions .
Q. How to assess environmental stability and degradation pathways?
Q. What strategies improve purity for in vivo studies?
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
- Preparative HPLC : Employ C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
- Chiral Separation : For enantiomeric impurities, use chiral stationary phases (e.g., amylose-based) .
Q. How to design a robust pharmacokinetic study for this compound?
- ADME Profiling : Measure plasma protein binding (equilibrium dialysis), bioavailability (oral vs. IV dosing), and half-life in rodent models .
- Tissue Distribution : Use radiolabeled analogs and autoradiography to quantify organ-specific accumulation .
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 to predict drug-drug interactions .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with PDE4 or serotonin receptors .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
